2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide
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Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of various derivatives with different substituents on the appended 2-phenyl ring . The presence of substituents on the benzofused moiety is generally not advantageous for anchoring at all three AR subtypes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core . This core can be modified with various substituents to create different derivatives .Chemical Reactions Analysis
These compounds have been evaluated for their DNA binding activities . The most active derivatives were found to potently intercalate DNA .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present on the [1,2,4]triazolo[4,3-a]quinoxaline core .Scientific Research Applications
Anticonvulsant Properties
- A study by Alswah et al. (2013) synthesized novel quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, for potential anticonvulsant properties. Two of these compounds demonstrated significant anticonvulsant activities (Alswah et al., 2013).
Antiallergic Agents
- Loev et al. (1985) prepared new 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones as antiallergic agents. The most potent compound in this series was found to be significantly more effective than disodium cromoglycate in in vitro tests (Loev et al., 1985).
Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities
- A study by El-Gazzar et al. (2009) involved the synthesis of various acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, demonstrating significant activities in these areas (El-Gazzar et al., 2009).
Positive Inotropic Activity
- Research by Wu et al. (2012) and Zhang et al. (2008) involved the synthesis of various [1,2,4]triazolo[4,3-a]quinoxalin derivatives, which showed favorable positive inotropic activity compared to standard drugs (Wu et al., 2012) and (Zhang et al., 2008).
Diversified Synthesis for Fused Tricyclic Scaffolds
- An et al. (2017) demonstrated a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, offering rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017).
H1-Antihistaminic Activity
- Gobinath et al. (2015) synthesized 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones and screened them for H1-antihistaminic activity. One compound, in particular, showed comparable potency to the reference drug chlorpheniramine maleate (Gobinath et al., 2015).
Adenosine Receptor Antagonism
- Catarzi et al. (2005) synthesized 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, which exhibited potent A1 and A3 adenosine receptor antagonism (Catarzi et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .
Biochemical Pathways
The compound’s intercalation of DNA affects the DNA replication and transcription pathways . By disrupting these pathways, the compound can prevent the cancer cells from proliferating and induce apoptosis .
Pharmacokinetics
These profiles can provide valuable insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the disruption of DNA replication and transcription, which are vital processes for cell survival and proliferation .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide has been found to exhibit DNA intercalation activities . This means that it can insert itself between the base pairs of the DNA helix, which can influence the structure and function of the DNA molecule. This property is often associated with anticancer agents .
Cellular Effects
In cellular studies, this compound has been evaluated against HepG2, HCT-116, and MCF-7 cells . The compound was found to have potent activity against these cell lines, with IC50 values indicating its effectiveness at inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. Molecular docking studies were performed to investigate the binding modes of the compound with the DNA active site . The compound potently intercalates DNA, which can disrupt the normal functioning of the DNA molecule .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITKJHQNQGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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